3-(4-Hydroxypiperidin-1-yl)propanoic acid CAS number 1197502-89-8
3-(4-Hydroxypiperidin-1-yl)propanoic acid CAS number 1197502-89-8
Executive Summary: The Bifunctional Scaffold
3-(4-Hydroxypiperidin-1-yl)propanoic acid is a specialized heterobifunctional building block extensively utilized in medicinal chemistry and linker design. Its core value lies in its structural duality: it possesses a carboxylic acid "tail" suitable for amide coupling and a secondary hydroxyl "head" available for esterification or etherification.
Unlike simple aliphatic linkers, the central piperidine ring introduces rigidity and a basic nitrogen center (pKa ~8–9), which can significantly modulate the physicochemical properties (solubility, logD) of the final drug candidate. This guide details the synthesis, reactivity, and application of this compound, moving beyond standard catalog listings to provide actionable experimental insights.
Chemical Profile & Physiochemical Properties[1][2][3][4]
The compound typically exists as a zwitterion in its neutral state or as a hydrochloride salt in commercial preparations. Understanding its ionization state is critical for successful coupling reactions.
| Property | Value / Description |
| CAS Number | 1197502-89-8 |
| IUPAC Name | 3-(4-hydroxy-1-piperidinyl)propanoic acid |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol (Free Base); ~209.67 g/mol (HCl Salt) |
| Solubility | Highly soluble in water, methanol, DMSO.[1] Poor solubility in non-polar organics (DCM, Hexanes). |
| Acidity (Predicted) | pKa₁ (COOH) ≈ 3.8; pKa₂ (Piperidine NH⁺) ≈ 9.2 |
| Physical State | White to off-white crystalline powder (often hygroscopic as HCl salt). |
Synthesis & Production Protocols
The most robust route to CAS 1197502-89-8 is the aza-Michael addition of 4-hydroxypiperidine to acrylic acid or its esters. While direct addition to acrylic acid is atom-economical, the ester route often simplifies purification by avoiding the formation of the highly polar zwitterion until the final step.
Workflow Visualization (Synthesis)
Figure 1: Two-step synthesis via the ester intermediate to ensure high purity.
Detailed Protocol: The Ester Route (Recommended)
Rationale: Direct reaction with acrylic acid yields a zwitterion that is difficult to extract from water. The ester route allows for extraction of the intermediate in organic solvents (DCM/EtOAc) before the final hydrolysis.
Step 1: Michael Addition
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Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in Methanol (5 mL/mmol).
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Addition: Cool to 0°C. Add Methyl Acrylate (1.1 eq) dropwise. The reaction is exothermic.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄; amine is UV inactive).
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Workup: Concentrate in vacuo. The residue is usually pure enough for the next step. If not, purify via silica flash chromatography (DCM/MeOH).
Step 2: Saponification
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Hydrolysis: Dissolve the ester intermediate in THF:Water (1:1). Add LiOH (2.0 eq).
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Stir: Stir at RT for 2–4 hours.
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Isolation (Critical):
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Neutralize to pH ~7 with 1M HCl.
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Evaporate THF.
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Purification: The product is highly polar. Use Diaion HP-20 resin or preparative HPLC (C18 column, Water/Acetonitrile gradient) to desalt and isolate the free acid.
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Alternative: Acidify to pH 1–2 and lyophilize to obtain the Hydrochloride salt.
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Functionalization & Reactivity Logic
This compound acts as a "solubilizing linker." The piperidine nitrogen is protonated at physiological pH, improving the water solubility of lipophilic payloads.
Reactivity Map
Figure 2: Orthogonal reactivity profile allowing dual-functionalization.
Key Application: PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), this scaffold is used to link an E3 ligase ligand (e.g., VHL or Cereblon binders) to a target protein ligand.
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Advantage: The piperidine ring restricts conformational flexibility compared to linear PEG chains, potentially improving the entropy of ternary complex formation.
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Protocol Tip: When coupling the carboxylic acid using HATU/DIPEA, ensure the 4-hydroxyl group is protected (e.g., TBDMS) if high chemoselectivity is required, although the primary amine of the coupling partner is usually far more nucleophilic than the secondary alcohol.
Handling, Stability & Safety
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Precaution: Handle in a fume hood. The HCl salt is acidic; avoid inhalation of dust.
Stability & Storage[3][8]
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 4°C.
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Shelf Life: Stable for >2 years if stored properly sealed and dry.
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Solution Stability: Aqueous solutions are stable at neutral pH but may degrade under strong alkaline conditions (retro-Michael addition) over prolonged heating.
References
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Sigma-Aldrich. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride Product Sheet. Retrieved from
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PubChem. Compound Summary for CID 45792140: 3-(4-hydroxypiperidin-1-yl)propanoic acid.[4] Retrieved from
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.[5][6][7] (Demonstrates general aza-Michael methodology). Molecules, 29(13). Retrieved from
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Enamine. Building Blocks: 3-(4-hydroxypiperidin-1-yl)propanoic acid. Retrieved from
Sources
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